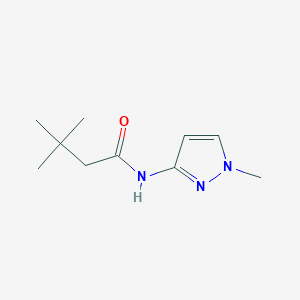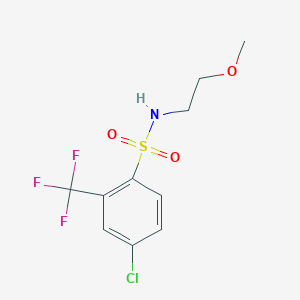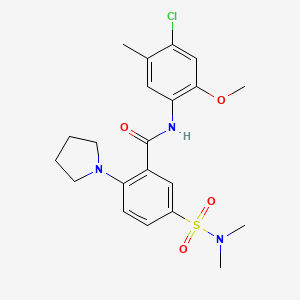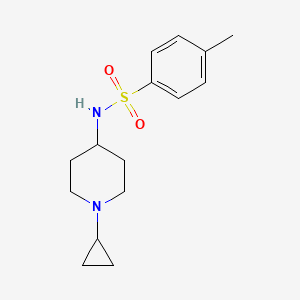![molecular formula C23H20N2S B7476491 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7476491.png)
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine, also known as DPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPTM is a thiazole derivative and belongs to the class of amine compounds.
Mechanism of Action
The mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been reported to exhibit low toxicity in vivo and in vitro. It has been shown to have a high affinity for certain receptors in the brain, which may explain its potential use as a fluorescent probe. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine in lab experiments is its low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one limitation is that the mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is not well understood, which may make it difficult to interpret results from experiments.
Future Directions
There are numerous future directions for the study of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine. One possible direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use as a therapeutic agent for the treatment of fungal and bacterial infections. Further studies are also needed to understand the mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine and to identify its molecular targets.
Synthesis Methods
The synthesis method of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with diphenylmethanamine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product obtained is purified using column chromatography to obtain pure 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine.
Scientific Research Applications
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been studied extensively for its potential applications in various fields. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been used in the synthesis of other compounds with potential biological activities.
properties
IUPAC Name |
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)24-16-21-17-25-23(26-21)20-14-8-3-9-15-20/h1-15,17,22,24H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJQGMJUZZZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CNC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)


![3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)

![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476492.png)
![2-bromo-N-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]benzamide](/img/structure/B7476499.png)